molecular formula C12H25O4PS2 B13774983 Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-isobutyl methylphosphonothioate CAS No. 74789-30-3

Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-isobutyl methylphosphonothioate

Cat. No.: B13774983
CAS No.: 74789-30-3
M. Wt: 328.4 g/mol
InChI Key: COZCQXZKDYIDOF-UHFFFAOYSA-N
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Description

Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-isobutyl methylphosphonothioate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes both ester and thioester functional groups, making it a versatile molecule in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-isobutyl methylphosphonothioate typically involves multiple steps. One common method involves the esterification of acetic acid derivatives with isobutyl alcohol in the presence of a catalyst. The reaction conditions often require controlled temperatures and the use of dehydrating agents to drive the reaction to completion.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and crystallization, is also common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-isobutyl methylphosphonothioate undergoes various chemical reactions, including:

    Oxidation: This reaction can convert the thioester group into sulfoxides or sulfones.

    Reduction: Reduction reactions can target the ester groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or peracids are commonly used for oxidation reactions.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

    Nucleophiles: Thiols, amines, and alcohols are often used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce alcohols.

Scientific Research Applications

Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-isobutyl methylphosphonothioate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.

    Biology: The compound’s unique structure makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-isobutyl methylphosphonothioate involves its interaction with various molecular targets. The ester and thioester groups can undergo hydrolysis, releasing active intermediates that interact with enzymes and other proteins. These interactions can modulate biological pathways, leading to specific physiological effects.

Comparison with Similar Compounds

Similar Compounds

    Acetic acid, 2-(mercaptomethylthio)-, methyl ester: This compound has a similar structure but with a methyl ester group instead of an isobutyl ester.

    Methylthophosphonic acid, O-isobutyl S-(2-diethylaminoethyl) ester: Another related compound with similar functional groups.

Uniqueness

Acetic acid, 2-(mercaptomethylthio)-, isobutyl ester, S-ester with O-isobutyl methylphosphonothioate is unique due to its combination of ester and thioester groups, which provide distinct reactivity and versatility in synthetic applications. Its structure allows for diverse chemical transformations, making it a valuable compound in various research and industrial contexts.

Properties

CAS No.

74789-30-3

Molecular Formula

C12H25O4PS2

Molecular Weight

328.4 g/mol

IUPAC Name

2-methylpropyl 2-[[methyl(2-methylpropoxy)phosphoryl]sulfanylmethylsulfanyl]acetate

InChI

InChI=1S/C12H25O4PS2/c1-10(2)6-15-12(13)8-18-9-19-17(5,14)16-7-11(3)4/h10-11H,6-9H2,1-5H3

InChI Key

COZCQXZKDYIDOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC(=O)CSCSP(=O)(C)OCC(C)C

Origin of Product

United States

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